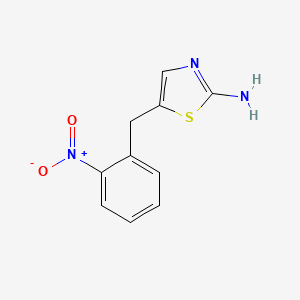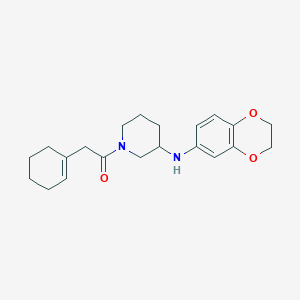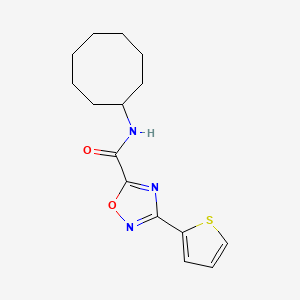![molecular formula C15H16N2O2S B6018521 N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6018521.png)
N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide, also known as MTX-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTX-1 is a member of the thiophene-based amide family of compounds and has been shown to possess a range of biological activities that make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of key enzymes and signaling pathways involved in inflammation, cancer, and bacterial infections.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the activity of key enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to possess antibacterial properties, inhibiting the growth of a range of bacterial species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide for lab experiments is its broad range of biological activities, which make it a promising candidate for the development of new drugs to treat a range of diseases. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide. One potential area of research is the development of new drugs based on the structure of this compound that possess improved pharmacological properties. Another area of research is the further elucidation of the mechanism of action of this compound, which could lead to a better understanding of its therapeutic potential. Finally, research could be conducted to investigate the potential of this compound as a treatment for specific diseases, such as cancer or bacterial infections.
Méthodes De Synthèse
N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide can be synthesized through a multi-step process that involves the reaction of 2-acetylthiophene with methylamine, followed by the reaction of the resulting intermediate with 3-methylbenzoyl chloride. The final step involves the reaction of the resulting intermediate with thiophene-2-carboxylic acid.
Applications De Recherche Scientifique
N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. These properties make it a promising candidate for the development of new drugs to treat a range of diseases.
Propriétés
IUPAC Name |
N-[1-(3-methylanilino)-1-oxopropan-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-5-3-6-12(9-10)17-14(18)11(2)16-15(19)13-7-4-8-20-13/h3-9,11H,1-2H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLDTORABUIBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(C)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorobenzyl)-3-[1-(5-isoquinolinylmethyl)-3-piperidinyl]propanamide](/img/structure/B6018440.png)
![N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B6018441.png)
![1-{3-[(diallylamino)methyl]phenoxy}-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol](/img/structure/B6018452.png)
![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6018460.png)
![2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6018467.png)

![2-[2-(dimethylamino)-4-oxo-3,4,5,6,8,9-hexahydro-7H-pyrimido[4,5-d]azepin-7-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B6018478.png)
![2-[4-(tetrahydro-2H-thiopyran-4-yl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6018481.png)

![3-hydroxy-3-[2-(2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6018502.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]cyclopentanecarboxamide](/img/structure/B6018503.png)

![1-[(4-bromo-2-thienyl)carbonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B6018522.png)
![3-[2-oxo-2-(4-phenyl-1-piperidinyl)ethyl]-4-(2-pyridinylmethyl)-2-piperazinone](/img/structure/B6018526.png)